3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride
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Overview
Description
3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of α,β-acetylenic oximes with hydroxylamine under cycloisomerization conditions catalyzed by AuCl3 . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Microwave-assisted synthesis is also used to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes.
Reduction: Reduction of nitro compounds to amines.
Substitution: Nucleophilic substitution reactions involving the isoxazole ring.
Common Reagents and Conditions
Oxidation: CuCl, tert-butyl nitrite, isoamyl nitrite.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Triethylamine, N-hydroximidoyl chlorides.
Major Products
The major products formed from these reactions include various substituted isoxazoles and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: A simpler isoxazole derivative with similar chemical properties.
3-Phenylisoxazole: Lacks the dimethylaminoethyl group but shares the phenyl and isoxazole core structure.
Uniqueness
3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride is unique due to the presence of the dimethylaminoethyl group, which enhances its solubility and potential interactions with biological targets. This structural feature distinguishes it from other isoxazole derivatives and contributes to its diverse applications in scientific research and industry .
Properties
CAS No. |
952-29-4 |
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Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
dimethyl-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-15(2)9-8-12-10-13(14-16-12)11-6-4-3-5-7-11;/h3-7,10H,8-9H2,1-2H3;1H |
InChI Key |
LLJOIXGMUXMBCX-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCC1=CC(=NO1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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